

6-Acetonyldihydrosanguinarine CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Acetonyldihydrosanguinarine

Cat. No.: B104358

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An In-depth Technical Guide to 6-Acetonyldihydrosanguinarine

This technical guide provides a comprehensive overview of **6-Acetonyldihydrosanguinarine**, a derivative of the benzophenanthridine alkaloid sanguinarine. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, biological context, and potential mechanisms of action.

Chemical and Physical Properties

6-Acetonyldihydrosanguinarine is a compound that has been isolated from the aerial parts of Chelidonium majus L., a plant belonging to the Papaveraceae family.[1] Its fundamental chemical and physical data are summarized below.



Property	Value	Source
CAS Number	37687-34-6	[2][3]
Molecular Formula	C23H19NO5	[2]
Molecular Weight	389.40 g/mol	[1][2]
IUPAC Name	1-(24-methyl-5,7,18,20- tetraoxa-24- azahexacyclo[11.11.0.02,10.0 4,8.014,22.017,21]tetracosa- 1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one	[2]
Canonical SMILES	CC(=0)CC1C2=C(C=CC3=C2 OCO3)C4=C(N1C)C5=CC6=C (C=C5C=C4)OCO6	[2]
InChI Key	ONEHMWWDDDSJBB- UHFFFAOYSA-N	[2]

Biological Context and Potential Therapeutic Relevance

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine, a well-studied quaternary benzophenanthridine alkaloid. Sanguinarine is known for its broad spectrum of biological activities, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[4] The biological activities of sanguinarine and its derivatives are primarily associated with their influence on various signaling pathways.[4]

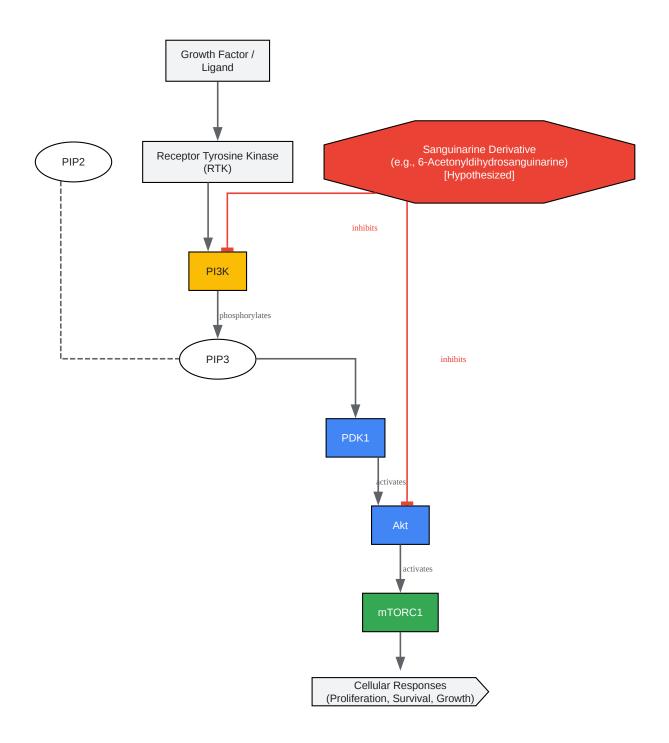
Given its structural similarity to sanguinarine, **6-acetonyldihydrosanguinarine** is likely to exhibit similar biological properties. The parent compound, sanguinarine, has been shown to interact with multiple cellular targets and signaling cascades, which are crucial in the pathogenesis of various diseases. Research into other isoquinoline alkaloids from genera like Corydalis has also revealed significant biological activities, including acetylcholinesterase inhibition and anti-proliferative effects.[5][6]



Putative Signaling Pathways

While specific signaling pathways for **6-acetonyldihydrosanguinarine** have not been elucidated, the mechanisms of its parent compound, sanguinarine, are well-documented. Sanguinarine is known to modulate several key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, NF- κ B, TGF- β , MAPK, and Wnt/ β -catenin.[4] The following diagram illustrates a generalized representation of the PI3K/Akt/mTOR pathway, a common target of sanguinarine and potentially its derivatives.





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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a sanguinarine derivative.

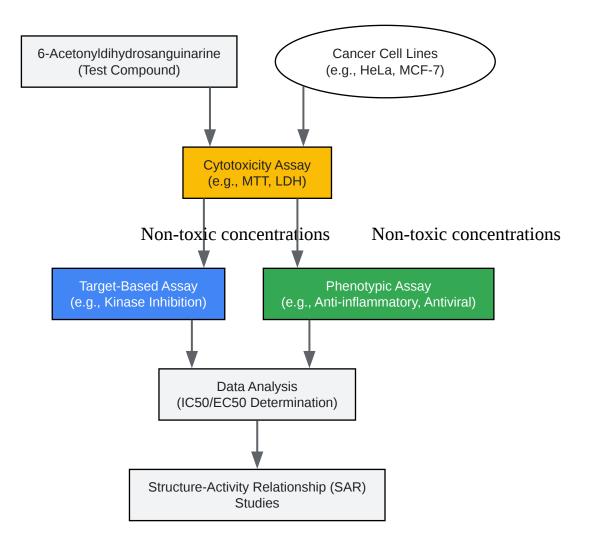
Experimental Protocols

Specific experimental protocols for the synthesis, isolation, and biological evaluation of **6-acetonyldihydrosanguinarine** are not readily available in the public domain. However, general methodologies for working with isoquinoline alkaloids can be adapted.

- 4.1. General Isolation Protocol from Plant Material
- Extraction: The dried and powdered aerial parts of the plant material (e.g., Chelidonium majus) are extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
 the alkaloids. The extract is acidified (e.g., with 5% HCl) and then washed with a non-polar
 solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous
 layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with a
 chlorinated solvent (e.g., dichloromethane or chloroform).
- Chromatographic Purification: The resulting alkaloid fraction is then subjected to chromatographic techniques for purification. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC) to isolate the pure compound.
- 4.2. General Workflow for In Vitro Biological Activity Screening

The following workflow can be employed to assess the biological activity of **6-acetonyldihydrosanguinarine**.





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Caption: A general workflow for the in vitro biological evaluation of a test compound.

Future Directions

Further research is required to fully characterize the pharmacological profile of **6-acetonyldihydrosanguinarine**. Key areas for future investigation include:

- Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and derivatization.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
- In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.



 Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

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